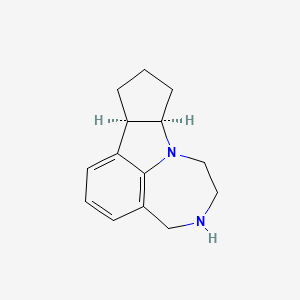
Thymohydroquinone
Vue d'ensemble
Description
La thymohydroquinone est un composé naturel que l'on trouve dans les graines de Nigella sativa, communément appelée cumin noir. C'est un dérivé de la thymoquinone, un autre composé bioactif présent dans les mêmes graines. La this compound est connue pour ses propriétés antioxydantes et ses applications thérapeutiques potentielles, notamment dans les domaines de la médecine et de la biochimie .
Applications De Recherche Scientifique
Thymohydroquinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of redox reactions and antioxidant mechanisms.
Biology: Investigated for its potential role in modulating oxidative stress and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer, diabetes, and neurodegenerative diseases due to its antioxidant and anti-inflammatory properties
Mécanisme D'action
Target of Action
Thymohydroquinone (THQ) is a natural compound found in the volatile oil fraction of black seeds (Nigella sativa L.) . It has been shown to have potential as a supplement co-drug against methotrexate-induced intestinal and nephrotoxicity in cancer chemotherapy . THQ’s primary targets include inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2 . It also targets Toll-like receptors (TLRs) and some inflammatory mediators, leading to reduced inflammation and neurotoxicity .
Mode of Action
THQ interacts with its targets to exert widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial . It is able to induce apoptosis, regulate pro- and anti-apoptotic genes, and inhibit cancer metastasis through JNK and p38 activation . Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes .
Biochemical Pathways
THQ affects several biochemical pathways. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53, STAT3, and trigger the mitochondrial apoptosis pathway . THQ, by adjusting AMPK, can regulate cellular metabolism and energy hemostasis .
Pharmacokinetics
The pharmacological importance and therapeutic feasibility of THQ are underutilized due to intrinsic pharmacokinetics, including short half-life, inadequate biological stability, poor aqueous solubility, and low bioavailability . Animal models were used to investigate its pharmacokinetics following intravenous (5 mg/kg) and oral administration (20 mg/kg). Blood sample concentration of thymoquinone was measured using high-performance liquid chromatography, which was much higher following intravenous administration than oral administration .
Result of Action
The molecular and cellular effects of THQ’s action are significant. It has been shown to block acetylcholinesterase (AChE) activity, which increases acetylcholine (ACh). As a result, fresh memories are programmed to preserve the effects . THQ also exhibits good superoxide scavenging ability .
Action Environment
The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, its amount can vary radically in the seeds of Nigella sativa depending on many factors including the agricultural treatment, geographical location, and genetic diversity . Furthermore, oxidative stress is one of the major factors that aggravate damage by certain drugs and environmental pollutants .
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La thymohydroquinone peut être synthétisée par la réduction de la thymoquinone. Ce processus de réduction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle de la this compound implique l'extraction et l'isolement du composé à partir des graines de Nigella sativa. Les graines sont soumises à une extraction au dioxyde de carbone superfluide, qui est une méthode efficace pour isoler les composants bioactifs. Ce processus est suivi d'étapes de purification pour obtenir la this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La thymohydroquinone subit diverses réactions chimiques, notamment :
Réduction : Comme mentionné précédemment, la thymoquinone peut être réduite en this compound à l'aide d'agents réducteurs.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4)
Substitution : Divers électrophiles en conditions acides ou basiques
Principaux produits formés :
Oxydation : Thymoquinone
Réduction : this compound
Substitution : Divers dérivés substitués selon l'électrophile utilisé
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études sur les réactions redox et les mécanismes antioxydants.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, le diabète et les maladies neurodégénératives en raison de ses propriétés antioxydantes et anti-inflammatoires
5. Mécanisme d'action
La this compound exerce ses effets principalement par son activité antioxydante. Elle élimine les radicaux libres et les espèces réactives de l'oxygène (ROS), protégeant ainsi les cellules des dommages oxydatifs. Le composé module également diverses voies de signalisation cellulaire, notamment l'activation des éléments de réponse antioxydante et l'inhibition des cytokines pro-inflammatoires . Ces actions contribuent à ses effets thérapeutiques potentiels dans diverses maladies.
Comparaison Avec Des Composés Similaires
La thymohydroquinone est souvent comparée à d'autres composés similaires tels que la thymoquinone, le thymol et la dihydrothymoquinone. Bien que tous ces composés partagent une origine commune à partir des graines de Nigella sativa, la this compound est unique en raison de ses propriétés redox spécifiques et de sa capacité de piégeage des radicaux plus élevée . Cela la rend particulièrement précieuse dans les études relatives au stress oxydatif et aux mécanismes antioxydants.
Composés similaires :
- Thymoquinone
- Thymol
- Dihydrothymoquinone
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOHYHRGZNZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176706 | |
| Record name | Thymohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-60-9 | |
| Record name | Thymohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-5-methylbenzene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROTHYMOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2ICM1R8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for thymohydroquinone?
A1: this compound (THQ) displays a range of biological activities, most notably its antioxidant, anti-inflammatory, and antitumor properties. It acts as a potent scavenger of free radicals, including superoxide radicals [], and demonstrates inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation []. Additionally, THQ exhibits significant cytotoxic activity against various cancer cell lines, including squamous cell carcinoma and fibrosarcoma, both in vitro and in vivo [, , ].
Q2: How does this compound exert its antioxidant effects?
A2: this compound exhibits potent antioxidant activity, surpassing that of its parent compound, thymoquinone []. This activity is attributed to its ability to donate electrons and scavenge free radicals, particularly superoxide radicals, effectively neutralizing them and mitigating oxidative stress [].
Q3: Is this compound effective against microbial infections?
A3: Yes, this compound demonstrates broad-spectrum antimicrobial activity against various bacterial and fungal species. It exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus [], and shows efficacy against several oral pathogens involved in dental caries and periodontal diseases, including Streptococcus mutans and Streptococcus sobrinus []. Furthermore, THQ displays antifungal activity against dairy spoilage yeasts, including Candida albicans and Aspergillus fumigatus [].
Q4: How does the structure of this compound contribute to its antifungal activity?
A4: The antifungal activity of this compound is attributed to its ability to inhibit the growth of various yeast and mold species, including those relevant to dairy spoilage []. While the exact mechanism of action requires further investigation, it is likely related to its ability to interact with fungal cell membranes and disrupt vital cellular processes.
Q5: Does the pH level influence the antimicrobial activity of this compound?
A5: Interestingly, the antifungal effects of this compound, unlike those of some common food preservatives, remain relatively stable across different pH levels. This characteristic makes it a potentially valuable natural preservative for milk products, as its efficacy persists at both pH 4.0 and 5.5 [].
Q6: Does this compound show any potential for treating neurological disorders?
A6: Research suggests that this compound may hold potential for addressing neurological conditions. A study utilizing a mouse model demonstrated that this compound significantly improved motor skill learning []. This improvement is potentially linked to its ability to act as an agonist for the AMPA receptor, a key player in synaptic plasticity and learning.
Q7: Can this compound cross the blood-brain barrier?
A7: In silico studies, particularly ADMET analysis, indicate that this compound possesses a high probability of crossing the blood-brain barrier (BBB) [, ]. This ability stems from its favorable physicochemical properties, suggesting its potential for targeting the central nervous system and addressing neurological disorders.
Q8: Are there any known synergistic effects of this compound with other antimicrobial agents?
A8: Studies show that this compound exhibits synergistic antibacterial effects when combined with certain antibiotics, particularly against Staphylococcus aureus []. This synergistic interaction highlights its potential for enhancing the efficacy of existing antibiotics, potentially mitigating the challenge of antibiotic resistance.
Q9: What is the role of cytochrome P450 enzymes in the biosynthesis of this compound?
A9: Cytochrome P450 monooxygenases (P450s) play a crucial role in the biosynthesis of this compound in plants of the Lamiaceae family []. Specifically, P450s from the CYP76S and CYP736A subfamilies are responsible for hydroxylating thymol and carvacrol, leading to the formation of this compound [].
Q10: What are the potential applications of this compound in drug development?
A10: The diverse biological activities of this compound make it a promising candidate for drug development in various areas. Its antioxidant and anti-inflammatory properties suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. Moreover, its antitumor activity, particularly against breast cancer cells [], warrants further investigation for developing novel anticancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



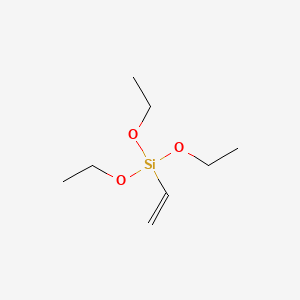
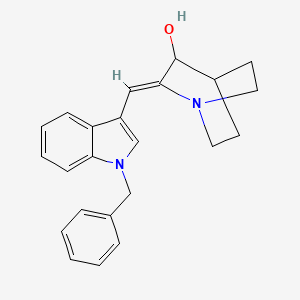

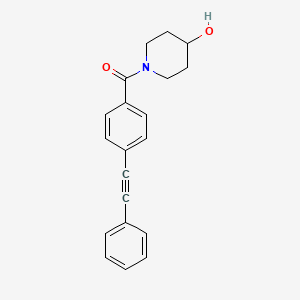


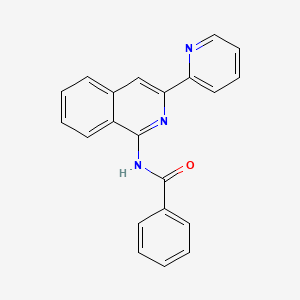
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
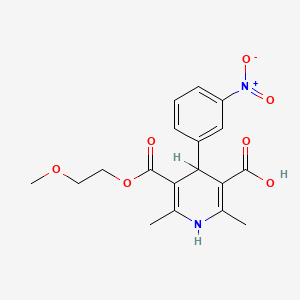
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

